molecular formula C16H23N3O3 B2884123 N1-(3,5-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 340980-81-6

N1-(3,5-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No.: B2884123
CAS No.: 340980-81-6
M. Wt: 305.378
InChI Key: CVYRNKUTDMNUEM-UHFFFAOYSA-N
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Description

N1-(3,5-Dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (NHCOCONH) bridge linking two substituents: a 3,5-dimethylphenyl group and a 2-morpholinoethyl moiety. This compound is of interest in medicinal chemistry, particularly in the development of targeted therapies, though its specific biological activity remains underexplored in publicly available literature .

Properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-12-9-13(2)11-14(10-12)18-16(21)15(20)17-3-4-19-5-7-22-8-6-19/h9-11H,3-8H2,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYRNKUTDMNUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCCN2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Coupling Method

The stepwise coupling method remains the most widely reported approach for synthesizing unsymmetrical oxalamides such as N1-(3,5-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide. This method involves sequential activation and coupling of oxalic acid derivatives with primary or secondary amines.

Formation of the Oxalamide Intermediate

The synthesis begins with the reaction of oxalyl chloride with 3,5-dimethylaniline in anhydrous dichloromethane under nitrogen atmosphere. The exothermic reaction generates N-(3,5-dimethylphenyl)oxalyl chloride as an intermediate, which is stabilized by the electron-donating methyl groups on the aromatic ring. Excess oxalyl chloride is typically removed under reduced pressure to avoid side reactions during subsequent steps.

Coupling with 2-Morpholinoethylamine

The intermediate is then reacted with 2-morpholinoethylamine in the presence of a base such as triethylamine or pyridine. This step proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the oxalyl chloride. The reaction is conducted at 0–5°C to minimize thermal degradation, followed by gradual warming to room temperature. Crude product purification involves washing with aqueous citric acid to remove unreacted amine, followed by recrystallization from ethanol/water mixtures to achieve >95% purity.

Key Reaction Parameters:
Parameter Optimal Condition
Temperature 0–25°C
Solvent Dichloromethane
Base Triethylamine
Reaction Time 2–4 hours

One-Pot Synthesis Approach

Recent advances in green chemistry have enabled the development of one-pot methods for oxalamide synthesis. A novel protocol reported by Kumar et al. (2024) utilizes dichloroacetamide and amines in a basic aqueous medium with carbon tetrabromide (CBr₄) as a brominating agent.

Reaction Mechanism

The one-pot method involves three concurrent processes:

  • Base-promoted cleavage of dichloroacetamide to generate reactive carbamoyl intermediates.
  • Bromination of the methyl groups on 3,5-dimethylaniline by CBr₄, enhancing electrophilicity.
  • Coupling of the activated aromatic amine with 2-morpholinoethylamine via nucleophilic attack.

This method achieves a 78–85% yield under mild conditions (room temperature, 6–8 hours) and eliminates the need for toxic solvents.

Advantages Over Stepwise Methods

  • Reduced waste : Avoids stoichiometric use of oxalyl chloride.
  • Scalability : Demonstrated effectiveness in continuous-flow systems for gram-scale production.
  • Selectivity : CBr₄ ensures regioselective bromination without overhalogenation.

Alternative Routes Using Oxalic Acid Derivatives

Diethyl Oxalate Route

Diethyl oxalate reacts with 3,5-dimethylaniline in ethanol under reflux to form N-(3,5-dimethylphenyl)oxamate. Subsequent transamidation with 2-morpholinoethylamine in the presence of sodium methoxide yields the target compound. While this method avoids hazardous chlorinated reagents, it requires longer reaction times (12–16 hours) and offers lower yields (65–70%) compared to chloride-based routes.

Solid-Phase Synthesis

Immobilizing 3,5-dimethylaniline on Wang resin enables iterative coupling with morpholinoethylamine and oxalic acid derivatives. This approach facilitates automated synthesis and simplifies purification but remains limited to laboratory-scale applications due to high resin costs.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Adapting the one-pot method to continuous flow systems enhances throughput and consistency. Key parameters include:

  • Residence time : 30–45 minutes.
  • Temperature gradient : 20°C (inlet) to 50°C (outlet).
  • Pressure : 2–3 bar to maintain solvent stability.

Crystallization Optimization

Industrial purification employs antisolvent crystallization using heptane as the antisolvent. This process achieves a particle size distribution of 50–100 µm, ideal for formulation stability.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.21 (s, 2H, aromatic), 3.68 (t, 4H, morpholine), 2.49 (m, 4H, morpholine), 2.29 (s, 6H, CH₃).
  • IR (KBr): 1645 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N–H bend).

Chromatographic Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >99% purity with a retention time of 6.8 minutes.

Challenges and Mitigation Strategies

Byproduct Formation

  • Di-substituted oxalamides : Result from excess amine; mitigated by stoichiometric control.
  • Oxidation products : Minimized using inert atmospheres and antioxidant additives like BHT.

Solvent Selection

Polar aprotic solvents (e.g., DMF) improve reaction rates but complicate purification. Recent shifts to cyclopentyl methyl ether (CPME) enhance sustainability without sacrificing yield.

Emerging Methodologies

Photocatalytic Coupling

Visible-light-mediated catalysis using eosin Y accelerates the coupling step, reducing reaction times to 1–2 hours. This method remains experimental but shows promise for energy-efficient synthesis.

Biocatalytic Approaches

Lipase-catalyzed transamidation in aqueous media offers an enzymatic route with 60–65% yield, though substrate specificity limits broad applicability.

Chemical Reactions Analysis

Types of Reactions

N1-(3,5-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding oxalamide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

N1-(3,5-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-(3,5-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs are primarily distinguished by variations in the substituents attached to the oxalamide core. Below is a detailed comparison based on synthesis, physicochemical properties, and inferred biological relevance.

Compound 1 : N1-(3,5-Dimethylphenyl)-N2-(6-Methoxy-2-Methylquinolin-4-yl)Oxalamide (40)**

  • Structure: Replaces the morpholinoethyl group with a 6-methoxy-2-methylquinolin-4-yl moiety.
  • Synthesis: Reacts 6-methoxy-2-methylquinolin-4-amine with sodium hydride and 2-((3,5-dimethylphenyl)amino)-2-oxoacetyl chloride in anhydrous DMF. Yield: 12% .

Compound 2 : N-(3,5-Dimethylbenzyl)-2-((6-Methoxy-2-Methylquinolin-4-yl)Oxy)Acetamide (42)**

  • Structure: Uses an acetamide (CH2CONH-) linker instead of oxalamide, with a quinolin-4-yloxy substituent.
  • Synthesis : Similar methodology to Compound 1, yielding 64% .

Compound 3 : 4-Bromo-6-Methoxy-2-Methylquinoline (43)**

  • Structure: A brominated quinoline derivative, lacking the oxalamide core.
  • Synthesis: Bromination of 6-methoxy-4-hydroxy-2-methylquinoline with PBr3 .
  • Features: Serves as a precursor for quinoline-containing analogs, highlighting the importance of halogenation in modifying reactivity.

Research Implications and Gaps

  • Structure-Activity Relationships (SAR) :
    • The oxalamide bridge in the target compound and Compound 40 may allow for stronger hydrogen-bonding interactions with biological targets compared to acetamide-based Compound 42.
    • The 3,5-dimethylphenyl group appears conserved across analogs, suggesting its role in target recognition or stability.
  • Synthetic Challenges: Low yields in Compound 40 (12%) versus Compound 42 (64%) highlight the impact of steric hindrance from quinoline groups on reaction efficiency.

Q & A

Q. What are the key structural features of N1-(3,5-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide, and how do they influence its reactivity?

The compound features:

  • 3,5-Dimethylphenyl group : Enhances hydrophobicity and π-π stacking interactions, critical for binding to hydrophobic enzyme pockets .
  • Morpholinoethyl moiety : Provides hydrogen-bonding capacity and conformational flexibility, enabling interactions with polar residues in biological targets .
  • Oxalamide backbone : Acts as a rigid linker, stabilizing specific conformations during molecular recognition .
    Methodological Insight: Use NMR spectroscopy (e.g., 1^1H and 13^{13}C) to confirm substituent positions and X-ray crystallography to resolve spatial arrangements .

Q. What synthetic routes are commonly employed for oxalamide derivatives, and how can they be adapted for this compound?

A typical synthesis involves:

Amide coupling : React 3,5-dimethylaniline with oxalyl chloride to form the N1-substituted intermediate.

Nucleophilic substitution : Introduce the morpholinoethyl group via reaction with 2-morpholinoethylamine under anhydrous conditions (e.g., DMF, NaH) .
Key Considerations: Monitor reaction progress using TLC or HPLC to optimize yields (often low due to steric hindrance; ~12–64% yields observed in analogous syntheses) .

Q. How can researchers validate the purity and identity of this compound post-synthesis?

  • Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients for purification .
  • Spectroscopic Analysis :
    • UPLC-MS : Confirm molecular weight and detect impurities .
    • NMR : Assign peaks for aromatic protons (δ 6.8–7.4 ppm) and morpholine protons (δ 3.4–3.7 ppm) .

Advanced Research Questions

Q. How does structural variation in oxalamide derivatives (e.g., heterocyclic substitutions) impact biological activity?

  • Thiophene vs. Morpholine : Analogues with thiophene (e.g., VC7633100) show altered electronic properties and binding affinity due to sulfur’s polarizability .
  • Substituent Effects : Electron-withdrawing groups (e.g., -CF3_3) on the phenyl ring enhance metabolic stability but may reduce solubility .
    Methodological Approach: Perform comparative SAR studies using enzyme inhibition assays (e.g., cytochrome P450 isoforms) and logP measurements .

Q. What experimental strategies can resolve contradictions in biological activity data across similar oxalamides?

  • Dose-Response Curves : Test compound concentrations across a wide range (e.g., 0.1–100 µM) to identify non-linear effects .
  • Off-Target Screening : Use proteome-wide affinity chromatography to detect unintended interactions .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like stearoyl-CoA desaturase .

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?

  • Solvent Selection : Anhydrous DMF or THF minimizes hydrolysis of intermediates .
  • Catalyst Screening : Test bases like NaH or K2_2CO3_3 to accelerate amide bond formation .
  • Temperature Control : Maintain 0–5°C during exothermic steps (e.g., oxalyl chloride addition) .

Q. What techniques are recommended for studying the compound’s stability under physiological conditions?

  • pH Stability Assays : Incubate in buffers (pH 2–9) and analyze degradation via HPLC .
  • Plasma Stability Tests : Expose to human plasma (37°C, 1–24 hrs) and quantify intact compound using LC-MS .

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